molecular formula C18H27F3N2O B7038683 N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine

N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine

Cat. No.: B7038683
M. Wt: 344.4 g/mol
InChI Key: URVVQAXFSYCMNC-UHFFFAOYSA-N
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Description

N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an ethoxyphenyl group, a trifluoropropyl group, and a piperidine ring

Properties

IUPAC Name

N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27F3N2O/c1-2-24-17-6-4-3-5-15(17)7-11-22-16-8-12-23(13-9-16)14-10-18(19,20)21/h3-6,16,22H,2,7-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVVQAXFSYCMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCNC2CCN(CC2)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an ethoxyphenyl halide and a suitable nucleophile.

    Attachment of the Trifluoropropyl Group: The trifluoropropyl group can be attached through a reaction involving a trifluoropropyl halide and the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and trifluoropropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine
  • N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-difluoropropyl)piperidin-4-amine
  • N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-ol

Uniqueness

N-[2-(2-ethoxyphenyl)ethyl]-1-(3,3,3-trifluoropropyl)piperidin-4-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoropropyl group, in particular, can significantly influence the compound’s reactivity and interactions with biological targets, distinguishing it from other similar compounds.

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